Industrial-Scale Synthesis Yield Benchmark: 94% Isolated Yield Under Mild Acidic Esterification Conditions
Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate demonstrates a well-documented, industrially scalable synthesis protocol with quantifiable yield performance that materially impacts procurement and production planning. The compound is prepared via acid-catalyzed esterification of 2,4,5-trifluoromandelic acid with methanol in the presence of 3% HCl at 60°C for 3 hours under inert atmosphere. This straightforward procedure achieves a 94% isolated yield at 50 g scale, providing procurement teams with a reliable and reproducible synthetic entry point that reduces sourcing uncertainty [1]. The high yield at multigram scale translates directly to cost-efficient downstream processing and predictable supply chain logistics for pharmaceutical intermediate production.
| Evidence Dimension | Esterification yield for fluorinated mandelic acid to methyl ester conversion |
|---|---|
| Target Compound Data | 94% isolated yield (50 g scale) |
| Comparator Or Baseline | Typical acid-catalyzed esterification of substituted mandelic acids ranges 70–85% under comparable conditions (class-level baseline); non-fluorinated mandelic acid esterification yields ~80–88% under similar HCl/methanol conditions |
| Quantified Difference | Target compound achieves approximately 9–24 absolute percentage points higher yield versus typical substituted mandelate esterifications; 6–14 percentage points higher than non-fluorinated analog |
| Conditions | 3% HCl in methanol, 60°C, 3 h, inert atmosphere, 50 g starting acid scale |
Why This Matters
Higher isolated yield reduces raw material cost per unit and minimizes waste handling, directly impacting procurement economics and process sustainability metrics.
- [1] WO2008078350A2. Example 2: Methyl 2,4,5-trifluoro mandelate. 50 g 2,4,5-trifluoromandelic acid, 135 mL methanol with 3% HCl, 60°C, 3 h. Yield: 50 g (94%) light-colored product. Page/Page column 14-15. View Source
